2,2-Dimethyl-5-phenylpentanoic acid

Beschreibung

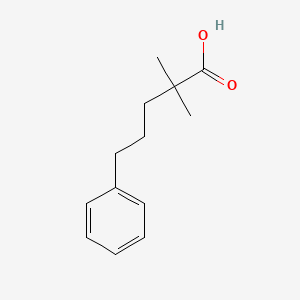

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBSHQCJVMNTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-74-6 |

Source

|

| Record name | 2,2-dimethyl-5-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-5-phenylpentanoic Acid as a Fatty Acid Analog

Introduction

In the landscape of metabolic research and drug discovery, fatty acid analogs serve as indispensable tools for dissecting the intricate pathways of lipid metabolism and signaling. 2,2-Dimethyl-5-phenylpentanoic acid, a structural analog of the lipid-lowering drug gemfibrozil, has emerged as a compound of significant interest. Its unique chemical structure, featuring a dimethyl-substituted carboxylic acid head and a phenyl-terminated alkyl tail, offers a valuable molecular scaffold for investigating the mechanisms of fatty acid uptake, transport, and metabolic influence. This guide provides a comprehensive technical overview of 2,2-Dimethyl-5-phenylpentanoic acid, from its chemical synthesis to its application in cellular and molecular assays, with a focus on its role as a potential modulator of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid homeostasis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,2-Dimethyl-5-phenylpentanoic acid is fundamental to its application in experimental biology. These properties dictate its solubility, stability, and handling characteristics.

| Property | Value | Source |

| CAS Number | 2840-74-6 | [1] |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Physical Form | Solid or Semi-solid | |

| Storage | Sealed in dry, room temperature | |

| Purity | Typically >95% |

Synthesis of 2,2-Dimethyl-5-phenylpentanoic Acid

The synthesis of 2,2-Dimethyl-5-phenylpentanoic acid can be achieved through a multi-step process involving the alkylation of an isobutyric acid derivative. The following protocol is an adapted and logical pathway based on established organic chemistry principles for similar molecular structures.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 2,2-Dimethyl-5-phenylpentanoic acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-phenyl-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Ethyl isobutyrate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 3-phenyl-1-bromopropane

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-propanol in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with stirring. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly pouring it over ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-phenyl-1-bromopropane.

Step 2: Synthesis of Ethyl 2,2-dimethyl-5-phenylpentanoate

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78°C.

-

Slowly add ethyl isobutyrate to the LDA solution at -78°C and stir for 30-60 minutes to form the enolate.

-

Add a solution of 3-phenyl-1-bromopropane in anhydrous THF to the enolate solution at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2,2-dimethyl-5-phenylpentanoate.

Step 3: Saponification to 2,2-Dimethyl-5-phenylpentanoic acid

-

Dissolve the purified ethyl 2,2-dimethyl-5-phenylpentanoate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-Dimethyl-5-phenylpentanoic acid as the final product.

Mechanism of Action as a Fatty Acid Analog: A PPARα-Centric Hypothesis

As a structural analog of gemfibrozil, a well-established PPARα agonist, it is hypothesized that 2,2-Dimethyl-5-phenylpentanoic acid exerts its biological effects primarily through the activation of this nuclear receptor[2][3]. PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism[4].

Signaling Pathway Diagram

Caption: Hypothesized PPARα signaling pathway for 2,2-Dimethyl-5-phenylpentanoic acid.

Upon cellular uptake, 2,2-Dimethyl-5-phenylpentanoic acid is proposed to bind to and activate PPARα. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid transport (e.g., CD36), and β-oxidation (e.g., Carnitine Palmitoyltransferase 1A - CPT1A, and Acyl-CoA Oxidase 1 - ACOX1), ultimately leading to an increase in cellular fatty acid catabolism.

Experimental Workflow for Characterization

To validate the hypothesized mechanism of action and characterize the biological activity of 2,2-Dimethyl-5-phenylpentanoic acid, a multi-faceted experimental approach is recommended.

Workflow Diagram

Caption: Integrated workflow for characterizing the fatty acid analog.

Detailed Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay

This assay quantifies the uptake of a fluorescently labeled fatty acid analog in the presence or absence of 2,2-Dimethyl-5-phenylpentanoic acid to assess competitive uptake.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

BODIPY-C12 (fluorescent fatty acid analog)

-

2,2-Dimethyl-5-phenylpentanoic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

-

Prepare a 2X working solution of BODIPY-C12 complexed with fatty acid-free BSA in serum-free media.

-

Prepare serial dilutions of 2,2-Dimethyl-5-phenylpentanoic acid in serum-free media.

-

Wash the cells with PBS.

-

Add the 2,2-Dimethyl-5-phenylpentanoic acid dilutions to the respective wells and incubate for 1 hour at 37°C.

-

Add the 2X BODIPY-C12 working solution to all wells and incubate for 15-30 minutes at 37°C[5][6].

-

Remove the incubation medium and wash the cells twice with PBS containing 1% BSA to remove extracellular fluorescent analog.

-

Add a solution of Trypan Blue to quench any remaining extracellular fluorescence[5].

-

Immediately measure the intracellular fluorescence using a microplate reader (Excitation: ~488 nm, Emission: ~515 nm)[5].

Protocol 2: PPARα Activation Luciferase Reporter Assay

This assay measures the ability of 2,2-Dimethyl-5-phenylpentanoic acid to activate PPARα and drive the expression of a luciferase reporter gene.

Materials:

-

HEK293T or HepG2 cells

-

PPARα expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

2,2-Dimethyl-5-phenylpentanoic acid

-

Known PPARα agonist (e.g., GW7647) as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

-

After 24 hours, plate the transfected cells into a 96-well white, opaque plate.

-

Prepare serial dilutions of 2,2-Dimethyl-5-phenylpentanoic acid and the positive control.

-

Treat the cells with the compound dilutions and incubate for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Protocol 3: Quantitative PCR (qPCR) for CPT1A Gene Expression

This protocol quantifies the change in mRNA expression of the PPARα target gene, CPT1A, following treatment with 2,2-Dimethyl-5-phenylpentanoic acid.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

2,2-Dimethyl-5-phenylpentanoic acid

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for CPT1A and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat HepG2 cells with various concentrations of 2,2-Dimethyl-5-phenylpentanoic acid for 24 hours.

-

Isolate total RNA from the cells using a commercial RNA extraction kit[7].

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit[7].

-

Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix[7][8].

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method, normalizing the expression of CPT1A to the housekeeping gene[7].

Protocol 4: Seahorse XF Fatty Acid Oxidation (FAO) Assay

This assay measures the oxygen consumption rate (OCR) of live cells in response to the addition of fatty acids, providing a real-time assessment of mitochondrial fatty acid β-oxidation.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Seahorse XF Palmitate-BSA FAO Substrate

-

2,2-Dimethyl-5-phenylpentanoic acid

-

Seahorse XF Analyzer and consumables

-

Etomoxir (CPT1 inhibitor) as a control

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Seed HepG2 cells in a Seahorse XF cell culture microplate.

-

Pre-treat the cells with 2,2-Dimethyl-5-phenylpentanoic acid for 18-24 hours.

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-carnitine and glucose, and pre-incubate the cells in a CO₂-free incubator[9].

-

Load the Seahorse XF sensor cartridge with Palmitate-BSA substrate, oligomycin, FCCP, and rotenone/antimycin A.

-

Initiate the Seahorse XF assay to measure the basal oxygen consumption rate (OCR).

-

Inject the Palmitate-BSA substrate and measure the OCR to determine the rate of fatty acid oxidation.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

-

As a control, in separate wells, inject etomoxir prior to the palmitate to confirm that the observed OCR increase is due to CPT1-dependent fatty acid oxidation[9].

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a comprehensive profile of 2,2-Dimethyl-5-phenylpentanoic acid as a fatty acid analog.

| Assay | Expected Outcome for a PPARα Agonist |

| Cellular Fatty Acid Uptake | Potential competitive inhibition of fluorescent fatty acid uptake. |

| PPARα Activation Assay | Dose-dependent increase in luciferase activity, allowing for EC₅₀ determination. |

| qPCR for CPT1A | Dose-dependent upregulation of CPT1A mRNA expression. |

| Fatty Acid Oxidation Assay | Increased oxygen consumption rate upon palmitate addition in pre-treated cells, indicating enhanced FAO. |

Conclusion

2,2-Dimethyl-5-phenylpentanoic acid represents a valuable chemical tool for the study of lipid metabolism. Its structural similarity to gemfibrozil strongly suggests a mechanism of action involving the activation of PPARα. The integrated experimental workflow detailed in this guide provides a robust framework for researchers to thoroughly characterize the biological activity of this fatty acid analog, from its entry into the cell to its downstream effects on gene expression and metabolic function. The insights gained from such studies will contribute to a deeper understanding of the molecular intricacies of fatty acid signaling and may inform the development of novel therapeutics for metabolic disorders.

References

-

De Filippis, B., Giancristofaro, A., Ammazzalorso, A., D'Angelo, A., Fantacuzzi, M., Giampietro, L., Maccallini, C., Petruzzelli, M., & Amoroso, R. (2011). Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. European Journal of Medicinal Chemistry, 46(10), 5218-5224. [Link]

-

Ibrahim, A., & Boakim, M. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. [Link]

-

Schaffer, J. E., & Lodish, H. F. (1994). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research, 35(4), 598-608. [Link]

-

PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid. Retrieved from [Link]

-

Ibrahim, A., et al. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. [Link]

-

Bio-protocol. (2022). Long-Chain Fatty acid Oxidation Stress Test. Bio-protocol, 12(14), e4475. [Link]

-

De Filippis, B., et al. (2011). Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. ResearchGate. [Link]

-

Molecular Devices. (2026). QBT Fatty Acid Uptake Assay Kit. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]

-

An, Y., et al. (2024). Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues. STAR Protocols, 5(2), 102996. [Link]

-

Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. [Link]

-

Corbett, G. T., et al. (2015). Activation of peroxisome proliferator-activated receptor α stimulates ADAM10-mediated proteolysis of APP. Proceedings of the National Academy of Sciences, 112(27), 8445-8450. [Link]

-

Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Retrieved from [Link]

-

Jia, Y., et al. (2017). Peroxisome Proliferator-Activated Receptor α Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated with Gemfibrozil. Basic & Clinical Pharmacology & Toxicology, 121(3), 224-231. [Link]

-

Agilent. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from [Link]

-

Li, Y., et al. (2019). CPT1a gene expression reverses the inflammatory and anti-phagocytic effect of 7-ketocholesterol in RAW264.7 macrophages. Lipids in Health and Disease, 18(1), 221. [Link]

-

Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. [Link]

-

Guellich, A., & Coirault, C. (2013). Determination of PPAR expression by western blot. Methods in Molecular Biology, 952, 207-217. [Link]

-

Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

- Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

-

Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

-

Das, S., et al. (2016). Gemfibrozil, stretching arms beyond lipid lowering. Pharmacological Reports, 68(4), 819-823. [Link]

-

Illumina. (n.d.). Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System. Retrieved from [Link]

-

Biocompare. (n.d.). PPAR alpha Antibody 42-4600 from Thermo Fisher Scientific. Retrieved from [Link]

- Google Patents. (n.d.). US4452999A - Method for making isobutyric acid.

-

Al-Abri, M. Z., et al. (2014). Evaluation of CPT-1 GEnE ExprEssion with trEatmEnt DiEt of l-CarnitinE on BroilEr ChiCks usinG rEal-timE pCr assay. Journal of Animal and Plant Sciences, 24(5), 1438-1443. [Link]

-

ResearchGate. (n.d.). a qRT-PCR analysis of CPT1a mRNA expression (mean ± SEM)in normal cells... Retrieved from [Link]

-

Wang, Y., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 26(11), 3181. [Link]

-

ResearchGate. (n.d.). Western blot analysis for PPAR-α in nuclear extracts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? Retrieved from [Link]

- Google Patents. (n.d.). US5235097A - Process for the preparation of 2,2-dimethyl-5-(2,5-dimethyl-phenoxy)-pentanoic acid, intermediates for preparing this compound and process for preparing the intermediates.

-

StatPearls. (2023). Gemfibrozil. StatPearls Publishing. [Link]

-

Ficek, J., et al. (2023). Effects of Fenofibrate and Gemfibrozil on Kynurenic Acid Production in Rat Kidneys In Vitro: Old Drugs, New Properties. International Journal of Molecular Sciences, 24(21), 15904. [Link]

-

ResearchGate. (n.d.). Metabolism of gemfibrozil. Retrieved from [Link]

-

CORE. (n.d.). Predicting Alkylate Yield and its Hydrocarbon Composition for Sulfuric Acid Catalyzed Isobutane Alkylation with Olefins Using th. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemfibrozil, stretching arms beyond lipid lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs [jove.com]

- 6. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 7. CPT1a gene expression reverses the inflammatory and anti-phagocytic effect of 7-ketocholesterol in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Note & Protocols for the Quantitative Analysis of 2,2-Dimethyl-5-phenylpentanoic Acid

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2,2-Dimethyl-5-phenylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this guide details three robust analytical protocols: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis. Each protocol is presented with a deep-rooted explanation of the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. The methodologies are grounded in established regulatory principles to ensure data integrity and reliability.

Introduction and Strategic Overview

2,2-Dimethyl-5-phenylpentanoic acid is a carboxylic acid derivative with a chemical structure (C13H18O2) that suggests its potential relevance in pharmaceutical and metabolic research.[1][2] Accurate quantification of this molecule in various matrices, particularly biological fluids like plasma and urine, is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The presence of a carboxylic acid functional group and a non-polar phenylpentyl chain dictates the analytical strategy, influencing sample preparation, chromatographic separation, and detection.

The choice of an analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, sample matrix complexity, and available instrumentation. This guide presents a tiered approach to method selection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity, making it ideal for quantifying low concentrations in complex biological matrices.[3][4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that requires chemical derivatization to enhance the volatility of the carboxylic acid, suitable for specific applications where high resolution is beneficial.[6][7][8]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust method best suited for higher concentration samples, such as in formulation analysis or preliminary studies.[9][10]

The following diagram illustrates the decision-making logic for selecting the appropriate analytical platform.

Caption: Logical workflow for selecting the optimal analytical method.

Protocol I: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the definitive quantification of 2,2-Dimethyl-5-phenylpentanoic acid in human plasma, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[11][12][13]

Principle and Rationale

LC-MS/MS provides superior performance by coupling the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.[4][5] The analyte is first isolated from the plasma matrix, separated from endogenous components on an HPLC column, and then ionized and fragmented in the mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a unique product ion, virtually eliminating matrix interference and ensuring high confidence in the results.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its effectiveness in separating acidic drugs from biological matrices.[14][15][16] The protocol is designed to partition the analyte from the aqueous plasma into an immiscible organic solvent by adjusting the pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity.

Protocol Steps:

-

Sample Thawing: Thaw plasma samples and internal standard (IS) working solutions at room temperature. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., 2,2-Dimethyl-5-phenylpentanoic acid-d5).

-

Aliquoting: In a 1.5 mL polypropylene tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 25 µL of the IS working solution to each tube and vortex briefly.

-

Acidification: Add 25 µL of 1% formic acid in water to each sample. This step is crucial to neutralize the carboxylate anion (R-COO⁻) to the neutral carboxylic acid (R-COOH), which is more soluble in the organic extraction solvent.

-

Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). The choice of MTBE is based on its good extraction efficiency for moderately non-polar compounds and its low miscibility with water.

-

Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new set of tubes, avoiding the protein pellet at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex. The sample is now ready for injection into the LC-MS/MS system.

Instrumental Conditions

The following table outlines the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like the target analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid aids in protonation for positive ion mode and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |

| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, balancing analysis time and separation efficiency. |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min | A gradient elution is necessary to effectively elute the analyte while separating it from early-eluting matrix components. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, making negative mode highly sensitive for this analyte. |

| Precursor Ion (Q1) | m/z 205.1 (for [M-H]⁻ of C13H18O2) | This corresponds to the deprotonated molecular ion of the analyte. |

| Product Ion (Q3) | To be determined by infusion and fragmentation experiments (e.g., loss of CO2, m/z 161.1) | The most stable and intense fragment ion should be chosen for quantification to ensure selectivity. |

| Dwell Time | 100 ms | Provides a sufficient number of data points across the chromatographic peak for accurate integration. |

| Source Temperature | 500°C | Optimizes desolvation of the mobile phase. |

Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability.[17][18][19] Key validation parameters and typical acceptance criteria are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |

| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these limits are ±20%. |

| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |

| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%. |

| Stability | Analyte stability must be demonstrated under various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, and in the processed sample (Autosampler). Analyte concentration should be within ±15% of the nominal concentration. |

Protocol II: Analysis by GC-MS with Derivatization

This protocol is an alternative for laboratories where GC-MS is the preferred platform. It is essential for carboxylic acids due to their low volatility and high polarity, which make them unsuitable for direct GC analysis.[20][21]

Principle and Rationale

The core of this method is the conversion of the polar carboxylic acid group into a non-polar, thermally stable, and volatile ester derivative. Silylation is a common and effective derivatization technique.[6] The resulting silyl ester is volatile enough to be analyzed by GC. The sample is injected into the GC, where the derivative is separated from other components, and then detected by the mass spectrometer, providing structural information and quantification.

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Derivatization and Analysis Protocol

-

Sample Extraction: Perform a liquid-liquid extraction as described in section 2.2 (steps 1-9) to isolate the analyte from the plasma.

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. BSTFA is a powerful silylating agent, and pyridine acts as a catalyst and solvent.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Column | DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness) | This type of column provides good separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS. |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | The temperature program is designed to separate the analyte derivative from solvent and other matrix components effectively. |

| Injection Mode | Splitless, 1 µL | Splitless injection is used to maximize the transfer of the analyte onto the column, which is important for trace analysis. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, producing reproducible fragmentation patterns for library matching and identification. |

| Scan Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode is used to monitor specific ions of the derivatized analyte, enhancing sensitivity and selectivity. |

| Monitored Ions | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion, characteristic fragments). | The choice of ions is critical for selective and sensitive quantification. |

Protocol III: Routine Analysis by HPLC-UV

This method is suitable for applications where high sensitivity is not required, such as the analysis of pharmaceutical formulations. It is a cost-effective and robust technique available in most analytical laboratories.[10][22]

Principle and Rationale

The method relies on the separation of the analyte by reverse-phase HPLC and its detection by UV absorbance.[9] The phenyl group in 2,2-Dimethyl-5-phenylpentanoic acid provides a chromophore that absorbs UV light, allowing for its detection. The choice of wavelength is critical and should correspond to an absorbance maximum to ensure sensitivity.

Protocol and Instrumental Conditions

Sample Preparation (for a formulation):

-

Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute to a final concentration within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm filter before injection.

HPLC-UV Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm) | A standard workhorse column for reverse-phase chromatography. |

| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 3.0) (60:40 v/v) | The acidic buffer suppresses ionization of the carboxylic acid, leading to better retention and peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | The phenyl ring exhibits absorbance in this region. The optimal wavelength should be confirmed experimentally. |

| Injection Volume | 20 µL | A standard volume for HPLC analysis. |

References

-

Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

-

Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

-

Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). ICON plc. [Link]

-

European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (n.d.). Ovid. [Link]

-

Acids: Derivatization for GC Analysis. (n.d.). Academia.edu. [Link]

-

4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (n.d.). SpringerLink. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). ACS Publications. [Link]

-

Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. (2021). PubMed. [Link]

-

Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]

-

Gas Chromatography/Fast-Atom Bombardment Mass Spectrometry of Carboxylic Acids. (n.d.). Oxford Academic. [Link]

-

Advances in Sample Preparation for Biological Fluids. (n.d.). LCGC International. [Link]

-

Bioanalytical sample preparation. (2025). Biotage. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

-

GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. (n.d.). ResearchGate. [Link]

-

A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science. [Link]

-

Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). National Institutes of Health. [Link]

-

Solid-phase extraction. (n.d.). Wikipedia. [Link]

-

Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). ACS Publications. [Link]

-

Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025). ResearchGate. [Link]

-

Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

-

Solid-phase Extraction of Acidic Herbicides. (2000). PubMed. [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

-

Sample Preparation – Manual Solid Phase Extraction. (2024). SCION Instruments. [Link]

-

Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science. [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Unodc.org. [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

-

Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025). Contract Pharma. [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). PubMed. [Link]

-

HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009). Technology Networks. [Link]

-

2,2-Dimethyl-5-phenylpentanoic acid. (n.d.). Arctom. [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). Journal of Neonatal Surgery. [Link]

-

Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

-

Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (n.d.). National Institutes of Health. [Link]

-

Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

-

Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (n.d.). ACTA Pharmaceutica Sciencia. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

HPLC-UV method approach for the analysis and impurity profiling of Captopril. (n.d.). SciSpace. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. arctomsci.com [arctomsci.com]

- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 6. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 13. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 14. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

- 19. bioanalysisforum.jp [bioanalysisforum.jp]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

- 21. jfda-online.com [jfda-online.com]

- 22. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-5-phenylpentanoic Acid

Welcome to the technical support center for the synthesis of 2,2-dimethyl-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our approach is rooted in mechanistic understanding to provide you with robust solutions to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am seeing an unexpected peak in my 1H NMR spectrum with aromatic signals but lacking the characteristic carboxylic acid proton. What could this be?

Answer:

This is a common observation, and it most likely points to the presence of an unhydrolyzed nitrile intermediate, 2,2-dimethyl-5-phenylpentanenitrile . The synthesis of 2,2-dimethyl-5-phenylpentanoic acid often proceeds through a nitrile intermediate, which is then hydrolyzed in the final step. Incomplete hydrolysis is a frequent cause of this impurity.

Causality and Mechanistic Insight:

The hydrolysis of a sterically hindered nitrile, such as 2,2-dimethyl-5-phenylpentanenitrile, can be challenging. The gem-dimethyl groups adjacent to the nitrile functionality create significant steric hindrance, making it difficult for water or hydroxide ions to attack the electrophilic carbon of the nitrile.[1] This can lead to a sluggish or incomplete reaction, especially if the reaction time or temperature is insufficient.

Troubleshooting Protocol: Driving the Hydrolysis to Completion

-

Increase Reaction Temperature: Carefully increase the reaction temperature to provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely to avoid potential decomposition of starting material or product.

-

Prolong Reaction Time: Extend the reaction time to allow for complete conversion of the nitrile to the carboxylic acid. We recommend monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting nitrile is no longer observed.

-

Use a Co-solvent: The addition of a phase-transfer catalyst or a co-solvent such as ethanol can improve the solubility of the nitrile in the aqueous basic solution, thereby increasing the reaction rate.

-

Alternative Hydrolysis Conditions: Consider employing more forcing conditions, such as using a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water, and heating to reflux. Be aware that acidic conditions may lead to other side reactions, so this should be approached with caution.

Question 2: My GC-MS analysis shows a peak with a mass corresponding to the addition of two alkyl groups to my starting material. What is the source of this byproduct?

Answer:

This observation strongly suggests a double alkylation event during the synthesis. A common synthetic route involves the alkylation of a nitrile, such as 3-phenylpropanenitrile, with an alkyl halide in the presence of a strong base. If the reaction conditions are not carefully controlled, a second alkylation can occur on the α-carbon.

Causality and Mechanistic Insight:

The α-proton of the nitrile is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile and attacks the alkyl halide. However, after the first alkylation, the remaining α-proton can still be sufficiently acidic to be removed by the strong base, leading to a second alkylation.

Visualizing the Reaction Pathway:

Sources

Technical Support Center: Solubilization Strategies for 2,2-Dimethyl-5-phenylpentanoic Acid

Ticket ID: SOL-2840-74-6 Subject: Troubleshooting Solubility & Formulation for 2,2-Dimethyl-5-phenylpentanoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Compound Profile

User,

You are encountering solubility difficulties with 2,2-Dimethyl-5-phenylpentanoic acid (CAS: 2840-74-6). This is a common challenge with Class II (BCS) compounds.[1] To resolve this, we must address the molecule's specific physicochemical barriers:

-

The Barrier: It has a high lipophilicity (LogP ≈ 4.[1]04) and a sterically hindered carboxylic acid tail (gem-dimethyl group).[1]

-

The Solution: You cannot force this into water.[1] You must either ionize it (turn it into a salt) or shield it (encapsulate/dissolve in organic carriers).[1]

Below is your troubleshooting guide, structured by the specific experimental context you are facing.

Physicochemical Data Sheet

| Property | Value | Implication for Solubility |

| Molecular Formula | Hydrophobic carbon skeleton dominates.[1] | |

| pKa (Acid) | ~4.8 (Est.)[1] | Weak acid.[1] Requires pH > 6.8 for >99% ionization.[1] |

| LogP | ~4.0 | Highly lipophilic.[1] Water solubility is negligible (< 0.1 mg/mL).[1] |

| Melting Point | 61–63 °C | Critical Warning: Low melting point.[1] High-energy mixing (sonication) can cause the compound to melt and "oil out" rather than dissolve.[1] |

Module 1: Aqueous Solubilization (Salt Formation)[1][2]

User Question: "I need to dissolve this compound in an aqueous buffer (PBS or water) for an assay, but it floats or precipitates. How do I fix this?"

Diagnosis: The compound exists as a free acid.[1] In neutral water (pH 7), it is not fully ionized and the lipophilic phenyl tail drives precipitation.[1] The gem-dimethyl group near the carboxylic acid provides steric hindrance, making salt formation slightly slower than typical fatty acids.[1]

The Fix: In-Situ Salt Formation (Sodium Salt)

You must convert the Free Acid to the Sodium Salt (

Protocol: Sodium Salt Preparation

Do not simply add solid NaOH pellets.[1] Use this titration method.

-

Calculate Molar Equivalents: Determine the moles of your acid. You will need 1.05 equivalents of NaOH.[1]

-

Suspension: Suspend the 2,2-Dimethyl-5-phenylpentanoic acid in a small volume of water (it will look cloudy/clumpy).

-

Titration:

-

Slowly add 1M NaOH dropwise while stirring magnetically.

-

Note: Avoid sonication if possible to prevent heating above 60°C (melting point).[1]

-

-

Monitoring: The solution should clarify as the pH rises.

-

Buffering: Once clear, check pH. It will likely be basic (pH 9-10).[1] Dilute with a strong buffer (like PBS) to lower the pH to physiological levels (7.4).[1]

-

Warning: If you lower the pH below 6.0, the compound will precipitate back out.[1]

-

Visualizing the Equilibrium:

Caption: Solubility is pH-dependent.[1][2][3] Maintaining pH > pKa + 2 (approx pH 7.[1]0) ensures the soluble ionized state.

Module 2: Stock Solutions for In Vitro/Cell Culture

User Question: "I cannot use high pH in my cell culture. The salt method is too harsh.[1] What is the alternative?"

Diagnosis: Cell culture media is highly sensitive to pH swings.[1] You need a concentrated organic stock solution that can be diluted directly into the media.[1]

The Fix: DMSO/Ethanol Stock with Limit Control [1]

Protocol: 1000x Stock Preparation

-

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1] Ethanol (absolute) is a secondary option but evaporates faster.[1]

-

Solubility Limit: The compound is soluble in DMSO up to >50 mg/mL.[1]

-

Preparation:

-

Dilution into Media (The "Crash" Risk):

-

When adding DMSO stock to cell media, the compound may precipitate locally (the "white cloud" effect).[1]

-

Technique: Pipette the DMSO stock into the vortexing media, or swirl rapidly immediately upon addition.[1]

-

Max Concentration: Do not exceed 0.5% v/v DMSO final concentration to avoid cellular toxicity.

-

Troubleshooting "Oiling Out": If you see oil droplets instead of crystals upon dilution, your temperature is too high or the concentration exceeds the solubility limit of the media (likely ~100 µM limit in aqueous media without serum).[1] Serum proteins (FBS) in media help solubilize the compound by binding to it (albumin effect).[1]

Module 3: In Vivo Formulation (Animal Studies)

User Question: "I need to dose this orally (PO) or intraperitoneally (IP) to mice. DMSO is toxic at high volumes.[1] How do I formulate a vehicle?"

Diagnosis: Simple aqueous buffers will fail.[1] You need a vehicle that mimics the lipophilic nature of the drug or emulsifies it.[1]

The Fix: Co-solvent or Surfactant Systems [1]

Option A: The "Standard" Vehicle (Methylcellulose)

For oral gavage (suspension):

-

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

-

Method: The compound will not dissolve; it will form a stable, homogenous suspension.[1]

-

Protocol: Add compound to Tween 80 first (wetting), then slowly add MC solution while stirring.

Option B: The "Solution" Vehicle (Corn Oil)

Since the compound is lipophilic (LogP 4), it dissolves well in lipids.[1]

-

Vehicle: Corn Oil or Sesame Oil.[1]

-

Method: Dissolve compound directly into the oil.[1] Slight warming (30°C) helps.[1]

-

Advantage: High bioavailability for lipophilic drugs; avoids precipitation issues in the gut.[1]

Decision Logic for Researchers

Use this flow to select the correct method for your specific experiment.

Caption: Select the solubilization strategy based on the biological tolerance of your test system.

References & Authority

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13462814, 2-Methyl-5-phenylpentanoic acid (Analogous Structure). Retrieved from .[1]

-

Physical Properties: Sigma-Aldrich.[1][5][6] Product Specification: 2,2-Dimethyl-5-phenylpentanoic acid (CAS 2840-74-6).[1][6][7] Retrieved from .[1][6]

-

Formulation Strategy: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General principle for carboxylic acid salt formation).

-

pKa Estimation: The Good Scents Company. 2,2-Dimethylvaleric acid properties. (Structural analog data used for pKa estimation). Retrieved from .[1]

Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical substances.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 4. chembk.com [chembk.com]

- 5. 2,2-dimethylvaleric acid, 1185-39-3 [thegoodscentscompany.com]

- 6. 2,2-Dimethyl-5-phenylpentanoic acid | 2840-74-6 [sigmaaldrich.com]

- 7. 2840-74-6|2,2-Dimethyl-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]

- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethyl-5-phenylpentanoic acid quality control and purity assessment

Technical Support Center: 2,2-Dimethyl-5-phenylpentanoic Acid

Welcome to the technical support guide for 2,2-Dimethyl-5-phenylpentanoic acid. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on quality control (QC) and purity assessment. The following sections offer troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental analytical properties of 2,2-Dimethyl-5-phenylpentanoic acid.

Q1: What are the primary analytical techniques for assessing the purity of 2,2-Dimethyl-5-phenylpentanoic acid?

A1: The most common and effective techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][] HPLC is often considered the gold standard for its precision in separating complex mixtures.[2] For identity confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[][4]

Q2: How should 2,2-Dimethyl-5-phenylpentanoic acid be stored to ensure its stability?

A2: To maintain its integrity, 2,2-Dimethyl-5-phenylpentanoic acid should be stored in a tightly sealed container in a dry, room-temperature environment. Proper storage is crucial to prevent degradation and ensure the reliability of experimental results.

Q3: What are the typical impurities that might be present in a sample of 2,2-Dimethyl-5-phenylpentanoic acid?

A3: Impurities can originate from starting materials, synthetic by-products, or degradation products.[][5] Given a likely synthesis route involving a Grignard reagent, potential impurities could include unreacted starting materials or by-products like biphenyl.[6][7] Residual solvents from the manufacturing process are also a possibility.[5][8]

Q4: What are the regulatory guidelines I should be aware of when assessing impurities?

A4: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][9][10][11] These guidelines are essential for drug development professionals to ensure regulatory compliance.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues that may arise during the analysis of 2,2-Dimethyl-5-phenylpentanoic acid.

HPLC Analysis: Poor Peak Shape and Resolution

Poor peak shape and resolution are common issues in the HPLC analysis of aromatic carboxylic acids.[12] The following guide will help you troubleshoot these problems.

Problem: Tailing or fronting peaks, or co-elution with impurities.

Underlying Cause: The acidic nature of 2,2-Dimethyl-5-phenylpentanoic acid can lead to interactions with the stationary phase, and its aromaticity can cause complex retention behaviors.[12][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak issues.

Step-by-Step Protocol:

-

Adjust Mobile Phase pH: To suppress the ionization of the carboxylic acid group and reduce peak tailing, lower the pH of the aqueous portion of the mobile phase to around 2.5-3.0 using an additive like formic acid or phosphoric acid.[12]

-

Change Organic Modifier: The choice of organic solvent (acetonitrile or methanol) can significantly impact selectivity. If resolution is poor with one, try the other.

-

Optimize Gradient Program: If using a gradient method, a shallower gradient can help separate closely eluting impurities.

-

Consider a Different Column: For aromatic carboxylic acids, mixed-mode columns that offer both reversed-phase and anion-exchange mechanisms can provide excellent separation.[13][14][15]

-

Check Column Health: A decline in column performance can lead to peak shape issues. Flush the column or replace it if necessary.

GC Analysis: Compound Volatility and Derivatization

2,2-Dimethyl-5-phenylpentanoic acid has limited volatility, which can be a challenge for GC analysis.[16]

Problem: No peak or a very broad, tailing peak is observed.

Underlying Cause: The carboxylic acid group leads to low volatility and potential adsorption on the GC column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for GC analysis issues.

Step-by-Step Protocol:

-

Increase Temperatures: Ensure the inlet and oven temperatures are high enough to volatilize the compound. However, be cautious of thermal degradation.

-

Derivatization: The most robust solution is to convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) prior to injection. This is a common strategy for analyzing non-volatile compounds by GC.[16]

-

Check Inlet Liner: Use a deactivated inlet liner to minimize adsorption of the acidic analyte.

NMR and MS: Structure Confirmation and Impurity Identification

NMR and MS are powerful tools for confirming the structure of 2,2-Dimethyl-5-phenylpentanoic acid and identifying unknown impurities.[17][18][19][20][21]

Problem: Ambiguous NMR signals or unexpected masses in the MS spectrum.

Underlying Cause: The presence of structurally similar impurities or isomers can complicate spectral interpretation.

Troubleshooting Data Interpretation:

| Technique | Observation | Potential Cause | Action |

| ¹H NMR | Unexpected signals in the aromatic or aliphatic region. | Process-related impurities (e.g., isomers, starting materials). | Utilize 2D NMR techniques like COSY and HMBC for more detailed structural information.[18][21] |

| ¹³C NMR | Extra carbon signals. | Impurities or different salt forms of the acid. | Compare with a reference standard if available. |

| MS | Unexpected m/z values. | Impurities, adducts (e.g., sodium), or fragmentation products.[22] | Analyze the fragmentation pattern to deduce the structure of the unknown peak.[23][24] |

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the primary analytical techniques discussed.

Protocol: HPLC Purity Assessment

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 50% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm[25]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C[25]

Protocol: GC Purity Assessment (after derivatization)

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Reaction: Heat sample with derivatizing agent at 70°C for 30 minutes.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[16]

References

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

-

Impurities in new drug substances Q3A(R2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). Journal of natural products, 77(8), 1942–1947. [Link]

-

The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Aijiren. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. [Link]

-

Chromatographic separations of aromatic carboxylic acids. (1995). Biomedical Chromatography, 9(4), 157-172. [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

-

Identity determination and purity testing. (n.d.). ChemCon GmbH. [Link]

-

NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications. [Link]

-

Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]

-

Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]

-

Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2010). Journal of the Brazilian Chemical Society, 21(9), 1698-1704. [Link]

-

Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (2013). Energy & Fuels, 27(4), 2194-2203. [Link]

-

HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016, February 6). Chemistry Stack Exchange. [Link]

-

Grignard Reaction. (n.d.). Jasperse. [Link]

-

Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023, December 22). SCION Instruments. [Link]

-

What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? (n.d.). Homework.Study.com. [Link]

-

The potential of volatile organic compounds. (2020, March 17). Wiley Analytical Science. [Link]

-

Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. (1993). Journal of the American Chemical Society, 115(19), 8871-8872. [Link]

-

Mass spectrum (a) and formula (b) of 13-phenyl tridecanoic acid. (n.d.). ResearchGate. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Phenyl alkanoic acids. (n.d.). Wikipedia. [Link]

-

Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Can a carboxylic acid react with a Grignard reagent? (2019, May 18). Quora. [Link]

-

Effect Of Substituent On Acidity Of Carboxylic Acid. (2019, July 25). YouTube. [Link]

-

Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2024). Polymers, 16(21), 2963. [Link]

-

Naming Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

-

EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Mass Spectrometry-Based Untargeted Metabolomics Reveals the Importance of Glycosylated Flavones in Patterned Lentil Seed Coats. (2023). Journal of Agricultural and Food Chemistry, 71(7), 3328-3341. [Link]

-

A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022). Molecules, 27(19), 6296. [Link]

-

Properties, Synthesis, and Reactions of Carboxylic Acids. (n.d.). Chad's Prep. [Link]

-

Rule C-11.1 Carboxylic Acids (Substitutive Nomenclature). (n.d.). ACD/Labs. [Link]

Sources

- 1. nicovaper.com [nicovaper.com]

- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. Identity determination and purity testing [chemcon.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. homework.study.com [homework.study.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 11. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]

- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 16. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. jchps.com [jchps.com]

- 20. anuchem.weebly.com [anuchem.weebly.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine [mdpi.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Analysis of Phenyl-Substituted Fatty Acids: A Guide for Researchers

This guide provides a comprehensive comparative analysis of phenyl-substituted fatty acids, offering insights into their synthesis, physicochemical properties, metabolic stability, and biological activities. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices and provide actionable protocols.

Introduction

Phenyl-substituted fatty acids, a unique class of molecules combining the lipophilic character of a fatty acid chain with the aromatic properties of a phenyl ring, have garnered significant interest in medicinal chemistry and drug discovery. The position of the phenyl group along the fatty acid backbone—be it at the α, β, or ω position—profoundly influences the molecule's physical, chemical, and biological properties. This guide will explore these differences, providing a comparative framework to aid in the rational design and application of these versatile compounds.

Physicochemical Properties: The Impact of Phenyl Group Placement

The location of the phenyl ring dictates the fundamental physicochemical characteristics of the fatty acid, influencing its acidity, lipophilicity, and solubility. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa) and Lipophilicity (logP)

The proximity of the electron-withdrawing phenyl group to the carboxylic acid moiety significantly impacts the acid dissociation constant (pKa). As the phenyl group moves further away from the carboxyl group, its influence diminishes, and the pKa approaches that of an unsubstituted fatty acid.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes. The addition of a phenyl group generally increases lipophilicity compared to the corresponding unsubstituted fatty acid.

Table 1: Comparative Physicochemical Properties of Short-Chain Phenylalkanoic Acids

| Compound Name | Structure | Phenyl Position | pKa | logP | Water Solubility (g/L) |

| Phenylacetic Acid | C₆H₅CH₂COOH | α | 4.31[1] | 1.41 | 15[1] |

| 3-Phenylpropanoic Acid | C₆H₅(CH₂)₂COOH | β | ~4-5[2][3] | 1.84 | 5.9[2] |

| 4-Phenylbutyric Acid | C₆H₅(CH₂)₃COOH | ω (for C4) | ~4-5[2][3] | 2.42 | 18 mg/mL (~18) |

Data compiled from multiple sources. Note that experimental conditions can affect these values.

As the alkyl chain elongates, the lipophilicity increases, which can be seen in the trend from phenylacetic acid to 4-phenylbutyric acid. This increased lipophilicity can enhance membrane permeability but may also lead to increased plasma protein binding and reduced aqueous solubility.

Synthesis of Phenyl-Substituted Fatty Acids

The synthetic strategy for accessing phenyl-substituted fatty acids is dictated by the desired position of the phenyl group. Here, we present detailed protocols for the synthesis of representative α-, β-, and ω-phenyl-substituted fatty acids.

Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid (an α-Phenyl Fatty Acid)

This protocol describes the synthesis of 2-phenylpropanoic acid via the methylation of benzyl cyanide followed by hydrolysis.[4]

Diagram 1: Synthesis of 2-Phenylpropanoic Acid

Caption: Reaction scheme for the synthesis of 2-phenylpropanoic acid.

Materials:

-

Benzyl cyanide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

Methylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl cyanide (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude α-phenylpropionitrile.

-

Hydrolysis: To the crude α-phenylpropionitrile, add a mixture of sulfuric acid and water (e.g., 1:1 v/v) and heat the mixture to reflux for 4-6 hours.[5]

-

Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-phenylpropionic acid can be further purified by distillation or recrystallization.[2]

Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid (a β-Phenyl Fatty Acid)

This protocol details the synthesis of 3-phenylpropanoic acid by the reduction of cinnamic acid.[5]

Diagram 2: Synthesis of 3-Phenylpropanoic Acid

Caption: Reaction scheme for the synthesis of 3-phenylpropanoic acid.

Materials:

-

Cinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve cinnamic acid (1.0 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10% by weight of the cinnamic acid).

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as monitored by TLC.

-

Work-up and Purification: Carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 3-phenylpropanoic acid, which can be purified by recrystallization if necessary.[5]

Experimental Protocol: Synthesis of 4-Phenylbutyric Acid (an ω-Phenyl Fatty Acid)

This protocol describes the synthesis of 4-phenylbutyric acid via a Friedel-Crafts acylation of benzene with butyrolactone.[6][7][8]

Diagram 3: Synthesis of 4-Phenylbutyric Acid

Caption: Reaction scheme for the synthesis of 4-phenylbutyric acid.

Materials:

-

Benzene

-

Butyrolactone

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add benzene and cool the flask in an ice bath.

-

Friedel-Crafts Acylation: Slowly add powdered aluminum chloride (a Lewis acid catalyst) to the stirred benzene.[7]

-

Add butyrolactone dropwise from the dropping funnel, maintaining the reaction temperature between 50 and 60 °C.[6]

-

After the addition is complete, continue stirring at this temperature for approximately 90 minutes.[6]

-

Work-up: Carefully pour the reaction mixture into a mixture of ice and hydrochloric acid to hydrolyze the intermediate and quench the catalyst.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent like diethyl ether.

-

Combine the organic layers and extract with an aqueous sodium hydroxide solution to convert the carboxylic acid to its sodium salt.

-